molecular formula C30H42N7O19P3S B1249384 Caffeoyl-coa

Caffeoyl-coa

Cat. No. B1249384
M. Wt: 929.7 g/mol
InChI Key: QHRGJMIMHCLHRG-ZSELIEHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caffeoyl-CoA is an acyl CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of caffeic acid. It derives from a caffeic acid. It is a conjugate acid of a caffeoyl-CoA(4-).

Scientific Research Applications

Enzymatic Synthesis and Radiolabeling

Caffeoyl-CoA plays a crucial role in the enzymatic synthesis of hydroxycinnamate-CoA thioesters, substrates for biosynthesis of lignin and hydroxycinnamate esters of polysaccharides and other polymers in plant cell walls. A study demonstrated the synthesis of caffeoyl-CoA along with other thioesters using recombinant enzymes from wheat, tobacco, and Arabidopsis. These thioesters were purified for investigation of cell wall biosynthesis, and methods presented were efficient for preparation of hydroxycinnamate thioesters (Rautengarten et al., 2010).

Role in Plant Cell Wall Reinforcement

Caffeoyl-CoA is involved in plant cell wall reinforcement, particularly in response to disease resistance. In cultured parsley cells, caffeoyl-CoA 3-O-methyltransferase activity rapidly increases upon elicitor treatment, indicative of its role in the plant's defense mechanism (Pakusch & Matern, 1991).

Lignin Biosynthesis

Caffeoyl-CoA is integral in lignin biosynthesis, particularly in methylation processes essential for monolignol biosynthesis. Studies on enzymes like CCoAOMT from Sorghum bicolor and other plants have elucidated the mechanisms and substrate specificity involved in lignin biosynthesis, emphasizing the importance of caffeoyl-CoA in these pathways (Walker et al., 2016).

Biosynthesis and Turnover of Plant Phenolic Compounds

Caffeoyl-CoA plays a role in the synthesis and turnover of major plant phenolic compounds. A study on tobacco stem extracts identified a protein hydrolyzing hydroxycinnamoyl-CoA esters, highlighting the enzyme's capability in the synthesis of shikimate and quinate esters, substrates in phenylpropanoid biosynthesis (Hoffmann et al., 2003).

Methylation Pathways in Lignin Biosynthesis

Research on tobacco plants with altered caffeoyl-CoA O-methyltransferase (CCoAOMT) gene expression revealed significant changes in lignin content and composition, providing direct evidence of CCoAOMT's essential role in lignin biosynthesis (Zhong et al., 1998).

properties

Product Name

Caffeoyl-coa

Molecular Formula

C30H42N7O19P3S

Molecular Weight

929.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enethioate

InChI

InChI=1S/C30H42N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3-6,11,14-15,19,23-25,29,38-39,42-43H,7-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/b6-4+/t19-,23-,24-,25+,29-/m1/s1

InChI Key

QHRGJMIMHCLHRG-ZSELIEHESA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C=C4)O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O

synonyms

caffeoyl-CoA
caffeoyl-coenzyme A
coenzyme A, caffeoyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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